InChI=1S/C12H17N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h5-6,8-9H,1-4,7,13H2,(H,14,18)
. The Canonical SMILES representation is C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN
. 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a cyclohexane ring substituted with a carbohydrazide group and a pyrrol-1-yl moiety, making it an interesting subject for chemical research and industrial applications. Its full IUPAC name is 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide, and it is classified under the category of hydrazides and pyrrol derivatives .
The synthesis of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide typically involves the reaction of cyclohexane-1-carbohydrazide with 2,5-dioxopyrrol-1-ylmethyl chloride. This reaction is generally carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of reactants into products .
In industrial settings, the synthesis may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. These methods enhance the efficiency of the production process while maintaining the integrity of the compound .
The molecular formula of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide is C12H17N3O3. The structure features a cyclohexane ring with substituents that include a pyrrol moiety and a carbohydrazide functional group. The InChI Key for this compound is BYLZUECTWAELHO-UHFFFAOYSA-N .
The molecular weight is approximately 237.3 g/mol, with specific structural characteristics that contribute to its chemical reactivity and potential applications in various fields .
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
These reactions are critical for further functionalization of the compound, allowing it to serve as a building block for more complex molecules in synthetic chemistry.
The mechanism by which 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide exerts its effects is still under investigation. Preliminary studies suggest that it may interact with biological targets through hydrogen bonding and hydrophobic interactions due to its structural features. This interaction could potentially modulate biochemical pathways related to inflammation or cancer progression .
The compound exhibits moderate solubility in organic solvents like dimethylformamide and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic cyclohexane component.
Key chemical properties include:
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide has several potential applications across various scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is being investigated for its potential as a biochemical probe that could aid in understanding biological processes.
Medicine: There is ongoing research into its therapeutic properties, particularly regarding anti-inflammatory and anticancer activities.
Industry: The compound is utilized in developing new materials and chemical processes due to its unique structural characteristics .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7